3-(4-Hexylbenzoyl)quinoline
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Description
4-(4-Hexylbenzoyl)quinoline is a chemical compound with the molecular formula C22H23NO and a molecular weight of 317.43 g/mol . It is a fascinating compound with immense potential in scientific research. Its unique structure and properties make it a valuable tool for exploring various fields like organic synthesis, photovoltaics, and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of 4-(4-Hexylbenzoyl)quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis
4-(4-Hexylbenzoyl)quinoline has a predicted boiling point of 479.4±28.0 °C and a predicted density of 1.080±0.06 g/cm3 . The pKa value is predicted to be 2.58±0.13 .Mechanism of Action
Target of Action
The primary targets of quinoline-based compounds, such as 3-(4-Hexylbenzoyl)quinoline, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
Quinoline-based compounds interact with their targets by forming a ternary complex with a DNA molecule and gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA synthesis and bacterial growth .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting gyrase and topoisomerase IV, quinoline-based compounds prevent the unwinding of bacterial DNA, which is a crucial step in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing DNA replication, the compound effectively kills bacteria, making it a potent antimicrobial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment could potentially interfere with its action. Additionally, certain environmental conditions, such as pH and temperature, could affect the stability of the compound
Properties
IUPAC Name |
(4-hexylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)20-15-19-9-6-7-10-21(19)23-16-20/h6-7,9-16H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCKOZLZUSWBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287998 |
Source
|
Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-86-3 |
Source
|
Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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